Ethyl 6-nitrobenzo[b]thiophene-2-carboxylate
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Overview
Description
Ethyl 6-nitrobenzo[b]thiophene-2-carboxylate is a chemical compound belonging to the class of benzothiophenes, which are heterocyclic compounds containing a sulfur atom fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-nitrobenzo[b]thiophene-2-carboxylate typically involves the reaction of 2-chloro-5-nitrobenzaldehyde with ethyl-2-mercaptoacetate in the presence of a base such as potassium carbonate at room temperature. The resulting product is then hydrolyzed to obtain the desired compound . Another method involves microwave-assisted synthesis, where 2-halobenzonitriles and methyl thioglycolate are irradiated in the presence of triethylamine in dimethyl sulfoxide at 130°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-nitrobenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Reduction of the nitro group: Produces ethyl 6-aminobenzo[b]thiophene-2-carboxylate.
Reduction of the carboxylate group: Produces ethyl 6-nitrobenzo[b]thiophene-2-methanol.
Substitution reactions: Produce various substituted benzothiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-nitrobenzo[b]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential lead compound for the development of new drugs targeting various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl 6-nitrobenzo[b]thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, benzothiophene derivatives have been shown to inhibit kinase enzymes, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Ethyl 6-nitrobenzo[b]thiophene-2-carboxylate can be compared with other benzothiophene derivatives such as:
Ethyl 3-aminobenzo[b]thiophene-2-carboxylate: Similar structure but with an amino group instead of a nitro group, leading to different chemical reactivity and biological activity.
Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate: Contains a trifluoromethyl group, which can enhance its lipophilicity and biological activity.
The uniqueness of this compound lies in its specific functional groups, which provide distinct chemical reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
259150-06-6 |
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Molecular Formula |
C11H9NO4S |
Molecular Weight |
251.26 g/mol |
IUPAC Name |
ethyl 6-nitro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C11H9NO4S/c1-2-16-11(13)10-5-7-3-4-8(12(14)15)6-9(7)17-10/h3-6H,2H2,1H3 |
InChI Key |
IQMMYDZZHCJKJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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